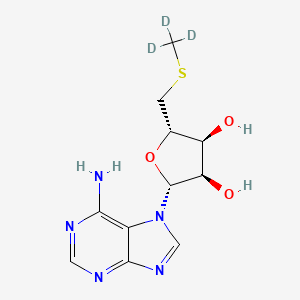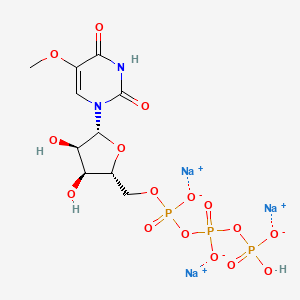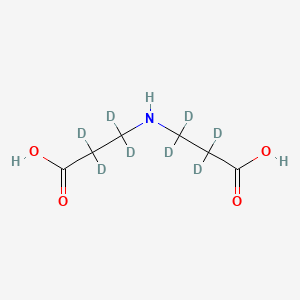
3,3'-Azanediyldipropionic acid-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Azanediyldipropionic acid-d8 is a deuterium-labeled version of 3,3’-Azanediyldipropionic acid. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and tracing studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Azanediyldipropionic acid-d8 involves the incorporation of deuterium into the parent compound, 3,3’-Azanediyldipropionic acid. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often include controlled temperature and pressure to ensure the stability of the deuterium-labeled compound .
Industrial Production Methods
Industrial production of 3,3’-Azanediyldipropionic acid-d8 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated materials and ensure high purity and yield of the final product. The production is carried out under stringent quality control measures to maintain the integrity of the deuterium labeling .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Azanediyldipropionic acid-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form deuterated derivatives.
Substitution: The deuterium atoms can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various deuterated derivatives and isotopically labeled compounds, which are valuable for tracing and analytical studies .
Aplicaciones Científicas De Investigación
3,3’-Azanediyldipropionic acid-d8 is widely used in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development to study pharmacokinetics and pharmacodynamics.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3’-Azanediyldipropionic acid-d8 involves its role as a stable isotope tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound through various chemical and biological processes. This helps in understanding reaction mechanisms, metabolic pathways, and the behavior of drugs in the body .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Azanediyldipropionic acid: The non-deuterated version of the compound.
3,3’-Iminodipropionic acid: A similar compound with a different functional group.
Uniqueness
3,3’-Azanediyldipropionic acid-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in scientific studies. This makes it more valuable in research applications compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C6H11NO4 |
|---|---|
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
3-[(2-carboxy-1,1,2,2-tetradeuterioethyl)amino]-2,2,3,3-tetradeuteriopropanoic acid |
InChI |
InChI=1S/C6H11NO4/c8-5(9)1-3-7-4-2-6(10)11/h7H,1-4H2,(H,8,9)(H,10,11)/i1D2,2D2,3D2,4D2 |
Clave InChI |
TXPKUUXHNFRBPS-SVYQBANQSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O)C([2H])([2H])NC([2H])([2H])C([2H])([2H])C(=O)O |
SMILES canónico |
C(CNCCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


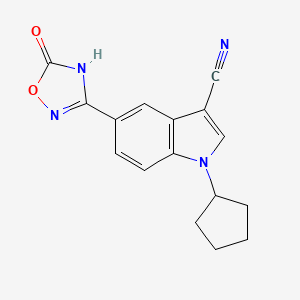
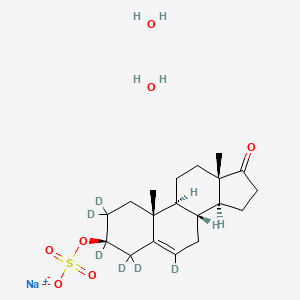
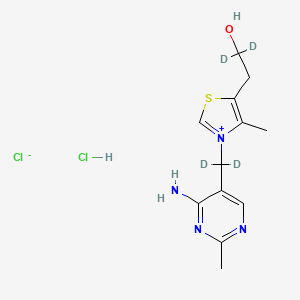
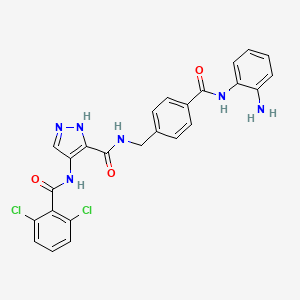
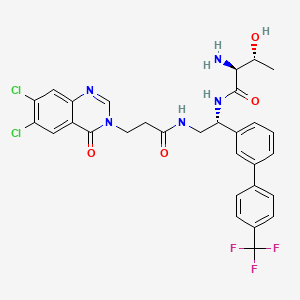
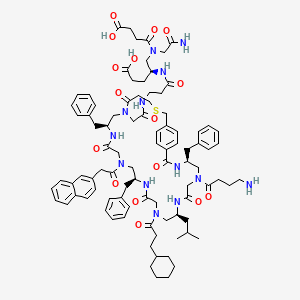
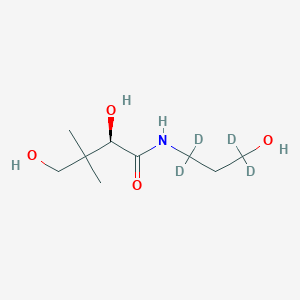
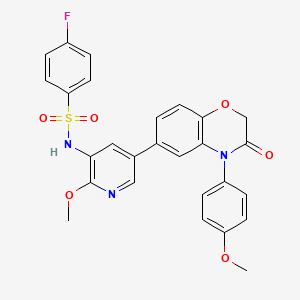
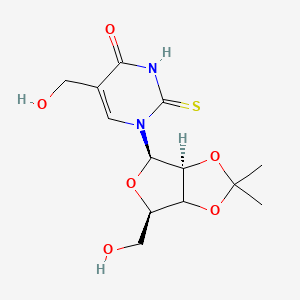
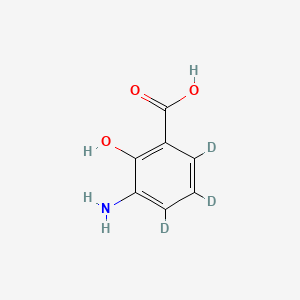
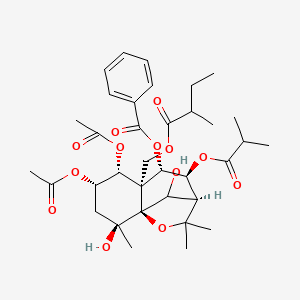
![1-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15140887.png)
